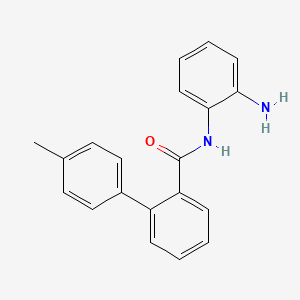
4'-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and a carboxylic acid amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide typically involves the following steps:
Starting Material: 4’-Methylbiphenyl-2-carboxylic acid can be synthesized by reacting 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution.
Amidation Reaction: The carboxylic acid is then converted to the corresponding amide by reacting with 2-aminophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The methyl group on the biphenyl core can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: 4’-Methylbiphenyl-2-carboxylic acid.
Reduction: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide.
Substitution: Halogenated derivatives of the biphenyl compound.
Applications De Recherche Scientifique
4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
4’-Methylbiphenyl-2-carboxylic acid: Shares the biphenyl core but lacks the amide functionality.
2-Aminobiphenyl: Contains the biphenyl core with an amino group but lacks the carboxylic acid moiety.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups on the biphenyl core.
Uniqueness: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is unique due to the presence of both the amide and carboxylic acid functionalities, which allow for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H18N2O |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-2-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O/c1-14-10-12-15(13-11-14)16-6-2-3-7-17(16)20(23)22-19-9-5-4-8-18(19)21/h2-13H,21H2,1H3,(H,22,23) |
Clé InChI |
AYVDKXNPYZYQMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















